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Compound of Interest

Compound Name:
3-Chloro-5-(2-methoxy-5-

methylphenyl)phenol

CAS No.: 1261899-19-7

Cat. No.: B6381173

Get Quote

Crystal Structure Analysis: 3-Chloro-5-(2-
methoxy-5-methylphenyl)phenol
Executive Summary & Molecular Architecture
Target Molecule: 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol Chemical Class: Biaryl

Phenol / Halogenated Biphenyl Derivative Key Structural Features:

Biaryl Axis: The C(5)–C(1') bond connecting the phenol and anisole rings.

Steric Driver: The ortho-methoxy group (2'-OMe) induces significant torsion, preventing

planarity.

H-Bonding Potential:

Donor: Phenolic –OH (Position 1).

Acceptor: Methoxy Oxygen (Position 2').
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Halogen: Chlorine (Position 3) capable of Type I/II halogen bonding.

Significance: This molecule serves as a model for exploring atropisomerism in drug design.

The restricted rotation around the biaryl axis, driven by the 2'-methoxy group, creates a chiral

axis that may resolve into distinct conformers in the solid state.

Crystallization Strategy
The crystallization protocol must balance the solubility differential between the lipophilic biaryl

core and the polar phenolic group.

Solvent Systems
System Type

Solvent Mixture
(v/v)

Rationale
Target Polymorph
Feature

Non-Polar
Hexane / Toluene

(Slow Evap.)

Minimizes H-bond

competition.

Dimer-driven packing

(Centrosymmetric

dimers).

Polar Protic
Ethanol / Water

(Vapor Diff.)

Promotes solvent-

mediated H-bonds.

Solvates/Hydrates

(High Z' structures).

Polar Aprotic
Acetone / Diisopropyl

ether

Disrups weak packing

forces.

Catemer chains

(Infinite 1D chains).

Protocol: Vapor Diffusion (Preferred)
Dissolve 20 mg of the compound in 0.5 mL Acetone (good solubility).

Place in an inner vial.

Place inner vial into a larger jar containing 5 mL Pentane (anti-solvent).

Seal and store at 4°C.

Mechanism: Pentane diffuses into the acetone, slowly increasing supersaturation and

favoring the growth of single crystals suitable for X-ray diffraction (XRD).
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Data Collection & Reduction
Given the presence of the Chlorine atom and the potential for disorder in the methyl/methoxy

groups, the following parameters are critical.

Radiation Source:Mo Kα (λ = 0.71073 Å).

Reasoning: Cu radiation may cause significant absorption/fluorescence due to the

Chlorine atom, lowering data quality. Mo provides better transmission.

Temperature:100 K (Cryostream).

Reasoning: Essential to freeze the thermal motion of the terminal 5'-methyl and 2'-

methoxy groups, allowing for precise bond length determination.

Resolution: Target 0.75 Å or better to resolve the electron density of the aromatic rings

clearly.

Structural Analysis: The Core Directive
This section details the specific features to analyze once the structure is solved.

A. Conformational Analysis (The Biaryl Twist)
The most critical parameter is the torsion angle (

) across the C5–C1' bond.

Expectation:

.

Mechanistic Driver: The steric clash between the 2'-OMe group and the protons at C4/C6 of

the phenol ring prevents planarity.

Analysis Step: Measure the torsion angle C4–C5–C1'–C2'. A value near 90° indicates

"orthogonal" stacking, often preferred to minimize repulsion.

B. Hydrogen Bonding Network
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Unlike planar phenols, the meta relationship between the Phenol-OH and the Biaryl linkage

prevents intramolecular H-bonding.

Primary Synthon: Look for Intermolecular O–H···O(methoxy) interactions.

Scenario A (Dimer): Two molecules pair up via OH···OMe bonds.

Scenario B (Chain): Infinite C(2) chains where OH donates to the OH of the next molecule

(cooperative H-bonding), with OMe acting as a passive spectator.

Secondary Interaction:Cl···Cl or Cl···π interactions. Measure distances < 3.50 Å to confirm

halogen bonding.

C. Crystal Packing
Analyze the packing efficiency using the Hirshfeld Surface.

Fingerprint Plot: Look for "spikes" corresponding to O–H···O interactions.

Void Space: Calculate the void volume. If >10%, the structure may be a desolvated solvate,

indicating potential stability issues.

Visualization of Analytical Workflow
The following diagram illustrates the logical flow from crystal growth to structural validation.
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Phase 1: Crystallization

Phase 2: Data Acquisition

Phase 3: Structural Analysis

Target: 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol

Solvent Screening
(Polar vs Non-Polar)

Vapor Diffusion
(Acetone/Pentane)

SC-XRD (Mo Kα, 100K)

Structure Solution
(Direct Methods/SHELXT)

Biaryl Torsion (φ)
(Atropisomerism Check)

H-Bond Synthons
(OH...OMe vs OH...OH)

Hirshfeld Surface
(Cl...Cl Interactions)

Sterics dictate packing

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of the target biaryl phenol, highlighting the

dependency of packing on steric conformation.
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Interaction Logic & Synthon Prediction
Understanding the competition between the Phenol donor and Methoxy acceptor is key.

Steric Gatekeeper

Phenol -OH
(Donor)

Cooperative Chain
(Secondary Synthon)

Methoxy -O-
(Acceptor)

Strong H-Bond
(Primary Synthon)

Chlorine -Cl
(Weak Acceptor)

Type I/II Halogen Bond

Biaryl Twist
(~60-90°)

Exposes/Shields

Click to download full resolution via product page

Caption: Interaction map showing the primary H-bond donor-acceptor relationships and the

regulating role of the biaryl twist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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